N-(pyridin-4-yl)but-2-ynamide
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Overview
Description
N-(pyridin-4-yl)but-2-ynamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-4-yl)but-2-ynamide can be synthesized through a variety of methods. One common approach involves the reaction of 4-aminopyridine with but-2-ynoic acid or its derivatives under appropriate conditions. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-yl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or iodine for the pyridine ring.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(pyridin-4-yl)but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(pyridin-4-yl)but-2-ynamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the alkyne moiety can form covalent bonds with nucleophilic sites .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)but-2-ynamide
- N-(pyridin-3-yl)but-2-ynamide
- N-(pyridin-4-yl)but-2-ynamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological profiles and chemical properties .
Properties
CAS No. |
1869766-13-1 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-pyridin-4-ylbut-2-ynamide |
InChI |
InChI=1S/C9H8N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h4-7H,1H3,(H,10,11,12) |
InChI Key |
ABLPCOVUBUHFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC1=CC=NC=C1 |
Purity |
94 |
Origin of Product |
United States |
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